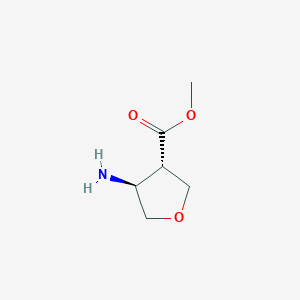

Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate

Description

Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate is a chiral ester featuring a tetrahydrofuran (THF) ring system substituted with an amino group at the 4-position and a methyl ester at the 3-position. The (3S,4S) stereochemistry confers unique conformational and reactivity properties, making it a valuable intermediate in asymmetric synthesis and pharmaceutical applications.

Properties

IUPAC Name |

methyl (3S,4S)-4-aminooxolane-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-9-6(8)4-2-10-3-5(4)7/h4-5H,2-3,7H2,1H3/t4-,5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQKCZMNEYIICEE-RFZPGFLSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1COCC1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1COC[C@H]1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate typically involves the stereoselective reduction of a suitable precursor. One common method is the reduction of a corresponding oxazolidinone derivative using a chiral reducing agent. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a reducing agent like lithium aluminum hydride (LiAlH4) at low temperatures to ensure high stereoselectivity.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This approach can enhance the yield and purity of the product while minimizing the formation of by-products. The use of chiral catalysts in the reduction step is also common in industrial settings to achieve the desired stereochemistry.

Chemical Reactions Analysis

Acylation Reactions

The primary amine group undergoes acylation with electrophilic reagents. Common acylating agents include acetic anhydride, acetyl chloride, and activated esters.

Mechanistic Insight :

Acylation proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by deprotonation. Steric hindrance from the tetrahydrofuran ring can influence reaction rates .

Alkylation Reactions

The amine group reacts with alkyl halides or epoxides under basic conditions.

Key Finding :

Alkylation efficiency depends on solvent polarity and the leaving group’s ability. Polar aprotic solvents (e.g., DMF) enhance reactivity.

Hydrolysis Reactions

The ester group is hydrolyzed under acidic or basic conditions to yield carboxylic acid derivatives.

Stereochemical Stability :

Hydrolysis preserves the (3S,4S) configuration due to the rigidity of the tetrahydrofuran ring .

Oxidation Reactions

The tetrahydrofuran ring can undergo oxidation at the oxygen-adjacent carbon.

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Swern Oxidation | Oxalyl chloride, DMSO, -60°C | Methyl (3S,4S)-4-amino-3-(oxo)tetrahydrofuran-3-carboxylate |

Limitation :

Over-oxidation can lead to ring-opening products, requiring strict temperature control.

Nucleophilic Substitution

The ester group participates in transesterification or aminolysis.

Catalytic Influence :

Acid catalysts accelerate transesterification by protonating the carbonyl oxygen .

Scientific Research Applications

Medicinal Chemistry

Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate has shown promise in various therapeutic areas:

- Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant inhibition against Gram-positive bacteria, indicating potential as an antimicrobial agent .

- Anti-inflammatory Properties : In vitro experiments revealed that it can reduce pro-inflammatory cytokine production in macrophages, suggesting applications in treating inflammatory diseases .

- Anticancer Potential : Research indicates that this compound can induce apoptosis in certain cancer cell lines, highlighting its role as a potential anticancer agent .

Structure-Activity Relationship Studies

Recent investigations have focused on the structure-activity relationship (SAR) of derivatives of this compound. Modifications to the tetrahydrofuran ring have been shown to enhance biological activity against specific cancer cell lines and microbial pathogens .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated a significant reduction in bacterial growth, particularly against Staphylococcus aureus and Streptococcus pneumoniae, suggesting its potential as a new class of antibiotics.

Case Study 2: Anti-inflammatory Mechanism

In vitro tests demonstrated that the compound could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests a mechanism that could be beneficial in managing chronic inflammatory conditions.

Case Study 3: Cancer Cell Apoptosis

Research involving breast cancer cell lines showed that treatment with this compound led to increased rates of apoptosis compared to untreated controls. Flow cytometry analysis confirmed these findings, indicating a promising avenue for further anticancer drug development.

Mechanism of Action

The mechanism of action of Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate depends on its specific application. In drug development, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the amino and ester groups allows it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key differences between Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate and analogous esters:

| Compound | Molecular Formula | Molecular Weight | Core Structure | Functional Groups | Substituents |

|---|---|---|---|---|---|

| This compound | C₆H₁₁NO₃ | 161.16 g/mol | Tetrahydrofuran ring | Amino (-NH₂), methyl ester (-COOCH₃) | Stereospecific (3S,4S) configuration |

| Methyl (3-hydroxyphenyl)-carbamate | C₈H₉NO₃ | 167.16 g/mol | Benzene ring | Hydroxyl (-OH), carbamate (-O(CO)NH₂) | 3-hydroxyphenyl group |

| Methyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate | C₁₂H₁₀FNO₃ | 235.21 g/mol | Isoxazole ring | Fluorophenyl (-C₆H₄F), methyl ester | 4-fluorophenyl, 5-methyl substituents |

Key Observations :

- Core Rings: The tetrahydrofuran ring in the target compound is saturated and less aromatic compared to the benzene ring in Methyl (3-hydroxyphenyl)-carbamate or the isoxazole ring in the fluorophenyl derivative.

- Functional Groups: The amino group in the target compound enhances polarity and hydrogen-bonding capacity, distinguishing it from the hydroxyl and fluorophenyl substituents in analogs. This may influence solubility (e.g., aqueous vs. lipid environments) and reactivity in synthetic pathways.

- Stereochemistry : The (3S,4S) configuration introduces chirality, which is absent in the other compounds. This is critical for enantioselective applications in drug development .

Physicochemical and Commercial Considerations

- Polarity and Solubility: The amino group in the target compound likely increases hydrophilicity compared to Methyl (3-hydroxyphenyl)-carbamate (moderately polar due to -OH) and the fluorophenyl isoxazole ester (lipophilic due to -F and aromaticity) .

- Stability : The tetrahydrofuran ring’s saturation may confer greater chemical stability under acidic or oxidative conditions compared to aromatic analogs.

- In contrast, Methyl (3-hydroxyphenyl)-carbamate remains available through suppliers like Chemos GmbH , and the fluorophenyl isoxazole ester is marketed by Wuhan Chemwish Technology .

Biological Activity

Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C₆H₁₁N₁O₃. It features a tetrahydrofuran ring with an amino group and a carboxylate ester, which are pivotal for its biological activity. The stereochemistry of the compound plays a significant role in determining its pharmacological properties.

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Methyl (3S,4R)-4-aminotetrahydrofuran-3-carboxylate | Similar tetrahydrofuran ring | Different stereochemistry affecting biological activity |

| Methyl (2S,4S)-4-aminotetrahydrofuran-2-carboxylate | Similar tetrahydrofuran ring | Different stereochemistry at carbon 2 |

| (3R,4R)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate | Pyran ring instead of tetrahydrofuran | Potentially different reactivity due to ring structure |

This compound interacts with various biological macromolecules, which can include enzymes and receptors. Its mechanism of action may involve:

- Enzyme Inhibition: The compound can act as an inhibitor by binding to the active sites of specific enzymes, thereby blocking their activity.

- Receptor Modulation: It may also interact with receptors, influencing signaling pathways that are crucial for various physiological processes.

Biological Activity and Applications

Research indicates that this compound exhibits several biological activities:

- Anticancer Potential: The compound has shown promise as an intermediate in the synthesis of compounds that target androgen receptors, which are important in the development of anticancer drugs .

- Neuropharmacological Effects: Studies have suggested that similar compounds can influence neurotransmitter systems and may have implications for treating neuropsychiatric disorders .

- Synthetic Applications: It serves as a chiral building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products .

Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- A study highlighted its potential in drug design targeting muscarinic receptors related to Alzheimer's disease and schizophrenia .

- Another investigation focused on its role as a substrate in biochemical assays, demonstrating its utility in studying enzyme mechanisms .

Case Studies

Case Study 1: Anticancer Activity

In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against prostate cancer cell lines. These findings suggest that modifications to the compound's structure can enhance its anticancer properties.

Case Study 2: Neuropharmacological Effects

Research involving animal models has shown that compounds structurally related to this compound can reverse cognitive deficits induced by neurotoxic agents. This indicates potential therapeutic applications in cognitive disorders .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for achieving high enantiomeric purity in the preparation of Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate?

- Methodological Answer : Enantioselective synthesis can be achieved via chiral auxiliary-assisted methods or enzymatic resolution. For example, chemoenzymatic approaches using lipases or ketoreductases can resolve racemic intermediates, as demonstrated in the synthesis of structurally related tetrahydrofuran derivatives . Asymmetric catalysis with chiral ligands (e.g., BINAP) can also control stereochemistry during ring-closing steps .

Q. Which analytical techniques are most reliable for confirming the stereochemistry and purity of this compound?

- Methodological Answer :

- X-ray crystallography : Provides definitive stereochemical assignment, as seen in studies of (3S,4S)-bis-substituted tetrahydrofuran derivatives .

- Chiral HPLC : Use a Chiralpak® column with a hexane/isopropanol mobile phase to separate enantiomers and quantify enantiomeric excess (ee).

- NMR spectroscopy : - and -NMR coupling constants (e.g., ) can confirm the cis or trans configuration of substituents on the tetrahydrofuran ring .

Q. How can researchers mitigate epimerization during synthetic steps involving the tetrahydrofuran ring?

- Methodological Answer :

- Avoid prolonged exposure to acidic/basic conditions, which can lead to racemization.

- Use low-temperature reactions (< 0°C) and aprotic solvents (e.g., THF, DCM) to stabilize intermediates .

- Monitor reaction progress in real-time using inline FTIR or Raman spectroscopy to detect undesired stereochemical changes.

Advanced Research Questions

Q. What computational tools can predict the stereochemical outcome of the tetrahydrofuran ring-closing step?

- Methodological Answer :

- Density Functional Theory (DFT) : Model transition states to predict energy barriers for competing stereochemical pathways. Studies on similar systems (e.g., dihydrofuran-2(3H)-ones) have shown good agreement between calculated and experimental outcomes .

- Molecular dynamics simulations : Analyze solvent effects and steric interactions influencing ring closure .

Q. How can enzymatic methods be optimized for large-scale synthesis of enantiopure intermediates?

- Methodological Answer :

- Substrate engineering : Modify protecting groups (e.g., tert-butyl esters) to enhance enzyme-substrate compatibility .

- Immobilized enzymes : Use cross-linked enzyme aggregates (CLEAs) or silica-supported lipases to improve stability and reusability.

- Directed evolution : Screen mutant libraries of ketoreductases for improved activity toward bulky tetrahydrofuran substrates.

Q. What strategies resolve contradictions in reaction yield data between batch and flow-chemistry systems?

- Methodological Answer :

- Residence time distribution (RTD) analysis : Identify mixing inefficiencies or hot spots in flow reactors using tracer experiments.

- Scale-down experiments : Mimic flow conditions in microreactors to isolate variables (e.g., heat transfer, mass transfer) affecting yield .

- Design of Experiments (DoE) : Use factorial designs to optimize parameters (temperature, catalyst loading) across systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.